molecular formula C17H15N3O2 B2810064 N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 952976-34-0

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No. B2810064
CAS RN: 952976-34-0
M. Wt: 293.326
InChI Key: LCKXGXJPVXHGDR-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of isoxazole derivatives that have been found to exhibit promising pharmacological properties. In

Scientific Research Applications

Biological Activities

The biological activities of related acetamide compounds have been extensively studied. For example, Zhou Bing-se (2013) designed and synthesized N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents, which exhibited antifungal and insecticidal activities. This suggests a potential application of similar acetamide derivatives in the development of new agrochemicals (Zhou Bing-se, 2013).

Anticancer Properties

Research into the anticancer properties of acetamide derivatives has also been conducted. A study by Chen et al. (2022) synthesized N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives and evaluated their antitumor activity against SMMC7721 and HCT116 cells. The results indicated that most compounds exhibited excellent anticancer activity, highlighting the potential of acetamide derivatives in cancer therapy (Chen et al., 2022).

Chemical Synthesis and Structural Studies

Further contributions to the field include the development of novel synthetic methods and structural studies of acetamide derivatives. Chen et al. (2021) reported on the synthesis and characterization of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, including X-ray diffraction and theoretical calculations to elucidate its structure. The compound's stability was significantly influenced by hydrogen bonding, π–π stacking, and Van der Waals forces, providing insights into the molecular interactions that govern the behavior of such compounds (Chen et al., 2021).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-4-6-13(7-5-12)16-9-15(20-22-16)10-17(21)19-14-3-2-8-18-11-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKXGXJPVXHGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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